![molecular formula C10H8FN B570442 2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) CAS No. 124170-03-2](/img/no-structure.png)
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) is a chemical compound that belongs to the class of nitriles. It is also known as 4-Fluoro-2-methylphenylacetonitrile or FMPAN. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) is still being studied. However, it is believed that the compound works by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms. This mechanism of action makes it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Studies have shown that 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) exhibits low toxicity and has no significant adverse effects on the human body. However, further studies are needed to determine its long-term effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) is its versatility in the laboratory. It can be easily synthesized and used in a wide range of experiments. However, one of its limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI). One potential area of research is the development of new drugs based on this compound. Another area of research is the study of its potential use in material science, specifically in the development of new polymers and coatings. Additionally, further studies are needed to determine its potential applications in organic synthesis.
In conclusion, 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) is a versatile compound that has gained significant attention in scientific research. Its potential applications in medicinal chemistry, material science, and organic synthesis make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential long-term effects on human health.
Synthesemethoden
The synthesis of 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-fluoro-2-methylbenzyl bromide with sodium cyanide in the presence of a palladium catalyst. This reaction leads to the formation of the desired product, 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI).
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-Propenenitrile, 3-(4-fluoro-2-methylphenyl)-(9CI) in scientific research are vast. This compound has been studied for its potential use in medicinal chemistry, specifically in the development of new drugs. It has been found to exhibit antiviral, antibacterial, and antifungal properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
124170-03-2 |
---|---|
Produktname |
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) |
Molekularformel |
C10H8FN |
Molekulargewicht |
161.179 |
IUPAC-Name |
3-(4-fluoro-2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7H,1H3 |
InChI-Schlüssel |
ZJRTWZRAFZXFDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C=CC#N |
Synonyme |
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.